DiOC5(3)

Descripción general

Descripción

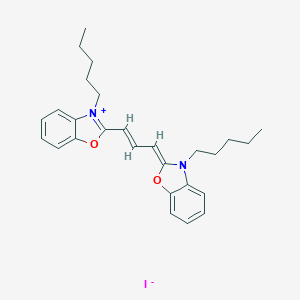

DiOC5(3) is a complex organic compound with the molecular formula C27H33N2O2I It is known for its unique structure, which includes two benzoxazole rings connected by a propenylidene bridge, each substituted with a pentyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DiOC5(3) typically involves the condensation of 3-pentylbenzoxazole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield the final product. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Temperature: Reflux conditions (around 80-100°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

DiOC5(3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The benzoxazole rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Mitochondrial Membrane Potential Measurement

DiOC5(3) is extensively employed to assess mitochondrial membrane potential (MMP) due to its ability to accumulate selectively in mitochondria. The dye exhibits a potential-dependent fluorescence shift, which allows researchers to determine the health and functionality of mitochondria in live cells. At low concentrations (typically <100 nM), DiOC5(3) accumulates within active mitochondria, leading to increased fluorescence intensity that correlates with membrane potential .

Recent studies have highlighted the potential of DiOC5(3) in cancer research, particularly concerning leukemia stem-like cells (LSCs). DiOC5(3) has been shown to selectively mark LSCs and inhibit their proliferation both in vitro and in vivo. The dye accumulates in mitochondria via organic anion transporter polypeptides that are overexpressed in LSCs, leading to apoptosis through reactive oxygen species (ROS) overproduction and inhibition of NF-κB nuclear translocation . This makes DiOC5(3) a promising candidate for both diagnostic imaging and therapeutic applications against leukemia.

Cell Viability and Toxicity Studies

DiOC5(3) is also used to evaluate cell viability by assessing membrane integrity. The dye can distinguish between live and dead cells based on membrane potential differences; viable cells exhibit higher fluorescence due to dye accumulation, while non-viable cells show diminished fluorescence . Importantly, studies indicate that DiOC5(3) exhibits low toxicity levels towards human umbilical cord blood CD34+ progenitor cells and normal zebrafish, making it suitable for various biological applications without significantly affecting cell health .

Microbial Studies

In microbiology, DiOC5(3) serves as a valuable tool for studying bacterial membrane potentials. Its ability to penetrate bacterial membranes allows researchers to analyze the physiological state of different bacterial populations under varying conditions. Flow cytometric analysis using DiOC5(3) can provide insights into the metabolic status of bacteria, aiding in the understanding of microbial behavior and responses to environmental changes .

Case Studies

Case Study 1: Leukemia Stem Cells

A study demonstrated that DiOC5(3) effectively marked LSCs in xenotransplant models, leading to significant reductions in LSC proliferation when combined with specific inhibitors targeting LSC pathways. This highlights its dual role as both a diagnostic tool and therapeutic agent against leukemia .

Case Study 2: Mitochondrial Function Assessment

Research utilizing DiOC5(3) showed that alterations in mitochondrial membrane potential could be quantitatively assessed during apoptosis induced by various chemotherapeutic agents. The dye's ability to provide real-time assessments of mitochondrial health has made it integral in cancer therapy research .

Mecanismo De Acción

The mechanism of action of DiOC5(3) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3-Pentyl-2-(7-(3-pentyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)benzothiazolium iodide: Similar structure but with benzothiazole rings instead of benzoxazole.

3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide: Another similar compound with benzothiazole rings.

Uniqueness

The uniqueness of DiOC5(3) lies in its specific structural arrangement and the presence of benzoxazole rings, which confer distinct chemical and physical properties compared to similar compounds with benzothiazole rings.

Actividad Biológica

DiOC5(3), also known as 3,3'-dipentyloxacarbocyanine iodide, is a fluorochrome widely utilized in biological research for its ability to modify and measure membrane potential in cells. Its unique properties make it an essential tool in various applications, particularly in the study of cell physiology and pathology.

Membrane Potential Measurement

DiOC5(3) is primarily used as a membrane potential-sensitive dye . It accumulates in cells based on the membrane potential, allowing researchers to assess the electrochemical gradient across the plasma membrane. This property is crucial for understanding cellular functions such as:

- Cell proliferation

- Apoptosis

- Drug resistance

The mechanism by which DiOC5(3) operates involves its preferential accumulation in cells with a higher negative membrane potential. Upon entering the cell, it exhibits fluorescence that can be quantified using flow cytometry or fluorescence microscopy. This allows for real-time monitoring of changes in membrane potential under various experimental conditions.

Case Studies and Research Findings

- Inhibition of Leukemia Stem-like Cells : A study demonstrated that DiOC5(3) could selectively mark leukemia stem-like cells (LSCs) and inhibit their proliferation both in vitro and in vivo. The compound's ability to target LSCs makes it a potential candidate for therapeutic applications against leukemia .

- Fungicidal Activity Assessment : In another research context, DiOC5(3) was utilized to measure the cytoplasmic transmembrane electrical potential () of Candida albicans cells treated with human lactoferrin. The results indicated that DiOC5(3) effectively reported changes in membrane potential, correlating with the fungicidal activity of the treatment .

Comparative Data

The following table summarizes key findings related to DiOC5(3)'s biological activity compared to other similar compounds:

| Compound | Primary Use | Membrane Potential Sensitivity | Notable Findings |

|---|---|---|---|

| DiOC5(3) | Membrane potential measurement | High | Inhibits proliferation of LSCs; fungicidal activity |

| DiBAC | Membrane potential measurement | Moderate | Used primarily in apoptosis studies |

| DiSC3(5) | Membrane potential measurement | High | Effective in studying mitochondrial function |

Applications in Diagnostics and Research

DiOC5(3) has gained recognition not only for its research applications but also for its potential in clinical diagnostics. Its use in imaging techniques allows for:

- Real-time monitoring of cell viability

- Assessment of drug effects on cell membranes

- Investigation into cellular responses to environmental changes

Propiedades

IUPAC Name |

3-pentyl-2-[3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLMLYASVIQVPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967740 | |

| Record name | 3-Pentyl-2-[3-(3-pentyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53213-81-3 | |

| Record name | 3,3′-Dipentyloxacarbocyanine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53213-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentyl-2-[3-(3-pentyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dipentyloxacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DiOC5(3) interact with cells, and what are the downstream effects?

A1: DiOC5(3) is a lipophilic cationic dye that readily penetrates cell membranes and accumulates primarily in mitochondria due to their negative membrane potential. [, ] This accumulation leads to a change in fluorescence intensity, allowing researchers to monitor mitochondrial membrane potential. [, ]

Q2: What are the specific applications of DiOC5(3) in biological research?

A2: DiOC5(3) is a versatile tool in biological research, utilized for various applications including:

- Assessing cell viability: DiOC5(3) can distinguish between live and dead cells based on their membrane potential. [, ]

- Monitoring mitochondrial function: Changes in DiOC5(3) fluorescence intensity can indicate alterations in mitochondrial membrane potential, which is crucial for cellular energy production. [, , ]

- Studying drug resistance: Researchers use DiOC5(3) to investigate the mechanisms of drug resistance in various cell lines, including cancer cells. [, ]

- Visualizing cell structures: DiOC5(3) can stain and visualize various cellular structures like keratinocytes, blood vessels, and nerves in skin. []

Q3: Can DiOC5(3) be used to study specific cell types?

A3: Yes, research has shown DiOC5(3) to be effective in distinguishing and counting specific cell types. For instance, it has been successfully used to count lymphocytes in quail whole blood. []

Q4: How does DiOC5(3) contribute to understanding drug mechanisms?

A4: DiOC5(3) has been instrumental in elucidating the mechanism of action of certain drugs. For example, it was used to demonstrate that amphotericin B, an antifungal drug, exerts its effect by permeabilizing the fungal cell membrane. []

Q5: What is the molecular formula and weight of DiOC5(3)?

A5: The molecular formula of DiOC5(3) is C29H35IN2O2, and its molecular weight is 598.5 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of DiOC5(3) under various conditions?

A6: While specific details regarding material compatibility are limited in the provided research, DiOC5(3) is generally used in standard biological buffers and media. It's essential to protect the dye from light to prevent degradation. For specific storage and handling recommendations, refer to the manufacturer's instructions.

Q7: What is known about the toxicity and safety profile of DiOC5(3)?

A7: Information about the long-term toxicity and safety profile of DiOC5(3) is limited in the provided research. As with any laboratory reagent, appropriate safety precautions and handling procedures should be followed.

Q8: What analytical methods are commonly used to characterize and quantify DiOC5(3)?

A8: Flow cytometry is a widely used technique for analyzing cells stained with DiOC5(3). [, , ] This method allows for the rapid analysis of individual cells and the assessment of changes in fluorescence intensity, providing insights into membrane potential and other cellular parameters.

Q9: Are there standardized protocols for using DiOC5(3) in flow cytometry?

A9: While specific protocols may vary depending on the experiment, researchers often optimize staining conditions, including dye concentration and incubation time, to ensure reliable and reproducible results. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.